Spantide I ([1], [], [], [], [], [], [], [], [], [], [], [], [], [], [], []) is a synthetic peptide analog of Substance P (SP), a naturally occurring neuropeptide. Classified as a tachykinin receptor antagonist, specifically targeting the neurokinin-1 receptor (NK1R), Spantide I is a valuable tool in scientific research for investigating the physiological and pathological roles of SP and NK1R.
Spantide I is a synthetic peptide that acts as an antagonist of the neurokinin-1 receptor, which is primarily activated by substance P, a neuropeptide involved in pain perception, inflammation, and other physiological functions. Spantide I has garnered attention for its potential therapeutic applications in various medical conditions, particularly those involving inflammatory responses and pain management.
Spantide I was developed as part of research into tachykinin antagonists, specifically targeting the neurokinin-1 receptor. Its synthesis and pharmacological properties have been explored in multiple studies, establishing its role in modulating substance P activity and its implications in disease models.
Spantide I belongs to the class of tachykinin antagonists. It is characterized by its ability to inhibit the actions of substance P at the neurokinin-1 receptor, which plays a crucial role in mediating pain and inflammatory responses.
The synthesis of Spantide I typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating purification and characterization of the final product. The synthesis employs various coupling reagents such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to facilitate the formation of peptide bonds between amino acids.
The synthesis process usually includes the following steps:
The molecular structure of Spantide I can be represented as follows:
This structure indicates that Spantide I consists of several key amino acids arranged in a specific sequence that allows it to effectively bind to the neurokinin-1 receptor.
The molecular weight of Spantide I is approximately 1,051.22 g/mol. The compound's structural integrity is confirmed through techniques such as mass spectrometry and nuclear magnetic resonance (NMR), ensuring accurate representation of its chemical identity.
Spantide I undergoes various chemical reactions during its synthesis, primarily involving peptide bond formation through amide linkages between amino acids. The reactions can be summarized as follows:
The efficiency of these reactions can be influenced by factors such as temperature, pH, and the presence of solvents or additives that stabilize intermediates or facilitate coupling .
Spantide I functions primarily as an antagonist at the neurokinin-1 receptor. By binding to this receptor, it inhibits the action of substance P, which is known to mediate pain and inflammatory responses. This antagonistic action can lead to decreased pain sensation and reduced inflammatory cytokine release.
In experimental models, Spantide I has been shown to significantly decrease levels of type I cytokines while enhancing type II cytokines like interleukin-10 in various biological contexts . This modulation suggests potential therapeutic benefits in conditions characterized by excessive inflammation.
Spantide I is typically characterized as a white to off-white powder with hygroscopic properties. It is soluble in water and dimethyl sulfoxide but may have limited solubility in organic solvents.
Spantide I has been utilized in various research contexts:
Spantide I ([D-Arg¹, D-Trp⁷,⁹, Leu¹¹]-substance P) functions as a potent and selective antagonist at tachykinin NK1 receptors. Radioligand binding assays demonstrate high-affinity competitive binding at human NK1 receptors, with a mean inhibitory constant (Ki) of 230 nM [citation:6]. Functional studies using intracellular calcium mobilization assays confirm its antagonistic properties, where Spantide I effectively inhibits substance P (SP)-induced signaling in recombinant cell systems. The compound exhibits classic competitive antagonism, as evidenced by rightward shifts in concentration-response curves for SP and related NK1-selective agonists (e.g., septide) without suppressing maximal responses [citation:1]. In neonatal rat spinal cord preparations, Spantide I antagonizes NK1-mediated depolarizations with a pA₂ value of 6.5, consistent with its nanomolar affinity range [citation:1].
Table 1: NK1 Receptor Binding and Functional Antagonism by Spantide I
Assay Type | Ligand/Agonist | Spantide I Affinity/Activity | Experimental System |
---|---|---|---|
Radioligand Binding | [³H][Sar⁹,Met(O₂)¹¹]SP | Ki = 230 nM | CHO cells (human NK1) |
Functional Antagonism | Substance P | pA₂ = 6.5 | Neonatal rat spinal cord |
Functional Antagonism | Acetyl-Arg⁶-septide | pA₂ = 6.5 | Neonatal rat spinal cord |
Spantide I displays significantly lower affinity for NK2 and NK3 receptors compared to NK1. Binding studies reveal a Ki of 8,150 nM at human NK2 receptors—over 35-fold lower than its NK1 affinity [citation:6]. This selectivity profile is conserved in rodent models, where Spantide I poorly antagonizes neurokinin A (NKA; NK2-selective agonist)-induced responses unless applied at high micromolar concentrations [citation:1]. At NK3 receptors, Spantide I exhibits minimal direct binding but demonstrates functional interactions in vivo. Intrathecal administration in mice partially inhibits neurokinin B (NK3 agonist)-induced nociceptive behaviors (e.g., scratching/biting), though this effect requires higher doses than those needed for NK1 blockade [citation:2]. Notably, autoradiographic studies in rat spinal cord correlate this functional activity with low-abundance NK3 binding sites [citation:3].
Table 2: Selectivity Profile of Spantide I Across Tachykinin Receptors
Receptor Subtype | Endogenous Agonist | Spantide I Ki | Functional Activity |
---|---|---|---|
NK1 | Substance P | 230 nM | High-affinity competitive antagonist |
NK2 | Neurokinin A | 8,150 nM | Weak antagonist (micromolar activity) |
NK3 | Neurokinin B | >10,000 nM* | Partial behavioral antagonism (high dose) |
>Inferred from displacement studies with [¹²⁵I]-NKB [ [2](#citation2)][citation:3]
Beyond mammalian receptors, Spantide I interacts with evolutionarily distant tachykinin receptors. In Drosophila melanogaster S2 cells expressing the insect receptor STKR, Spantide I partially inhibits tachykinin-like peptide-induced calcium mobilization, albeit with reduced potency compared to mammalian NK1 antagonism [citation:5]. This suggests conserved structural motifs in invertebrate and vertebrate tachykinin receptors. More notably, Spantide I exhibits functional opioid receptor cross-reactivity. In mouse spinal cord homogenates, Spantide I displaces [³H]naloxone binding (Ki ≈ 1–10 μM), indicating low-affinity interactions with opioid receptors [citation:2]. Pharmacologically, this manifests as naloxone-reversible inhibition of NK2/NK3 agonist-induced nociceptive behaviors. For instance:
Table 3: Cross-Reactivity Profile of Spantide I
Receptor System | Species | Assay | Key Finding |
---|---|---|---|
STKR (insect NK-like) | Drosophila | Calcium mobilization | Partial antagonism (micromolar range) |
μ-Opioid receptor | Mouse | [³H]Naloxone displacement | Ki ≈ 1–10 μM |
Spinal nociception | Mouse (in vivo) | NK2 agonist + Spantide I | Response blocked by naloxone |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1